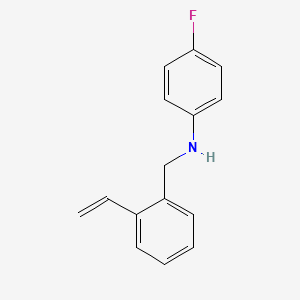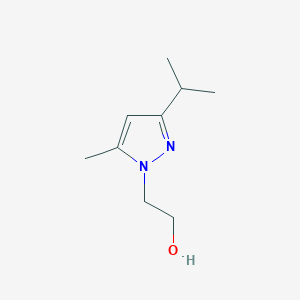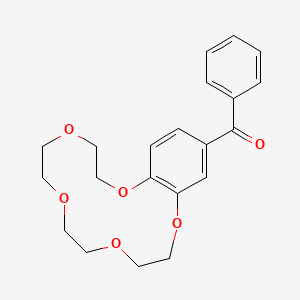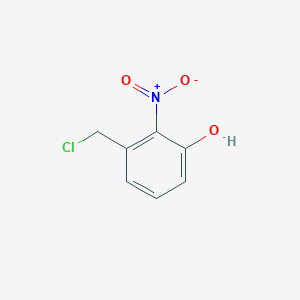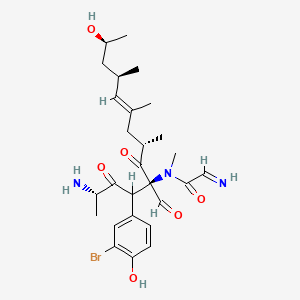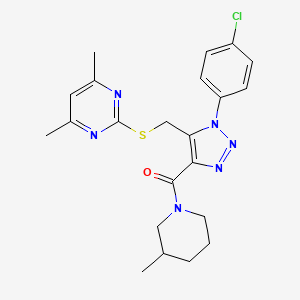
1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate is a compound that combines the structural features of adamantane and nitrobenzenesulfonate Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while nitrobenzenesulfonate is a functional group known for its electron-withdrawing properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate typically involves the reaction of 1-(Adamantan-1-yl)ethan-1-amine with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-aminobenzenesulfonate.
Oxidation: 1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrosobenzenesulfonate or this compound.
Aplicaciones Científicas De Investigación
1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties due to the adamantane moiety.
Mecanismo De Acción
The mechanism of action of 1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate involves its interaction with molecular targets in biological systems. The nitrobenzenesulfonate group can act as an electron-withdrawing group, affecting the reactivity of the compound. The adamantane moiety provides stability and can facilitate interactions with hydrophobic regions of proteins or other biological molecules. The exact pathways and targets would depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(Adamantan-1-yl)ethan-1-amine hydrochloride: Similar structure but lacks the nitrobenzenesulfonate group.
(Adamantan-1-yl)methylamine: Contains the adamantane moiety but differs in the amine substitution pattern.
Adamantan-2-amine: Another adamantane derivative with different substitution on the amine group.
Uniqueness
1-(Adamantan-1-yl)ethan-1-amine 2-methyl-5-nitrobenzenesulfonate is unique due to the combination of the adamantane structure with the nitrobenzenesulfonate group. This combination imparts both stability and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
1048648-84-5 |
|---|---|
Fórmula molecular |
C19H28N2O5S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
1-(1-adamantyl)ethanamine;2-methyl-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H21N.C7H7NO5S/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h8-11H,2-7,13H2,1H3;2-4H,1H3,(H,11,12,13) |
Clave InChI |
UODURDZHMDXVTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O.CC(C12CC3CC(C1)CC(C3)C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
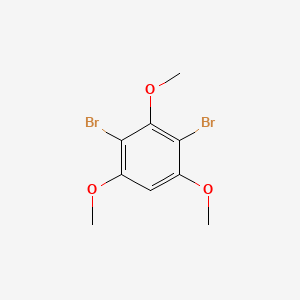
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
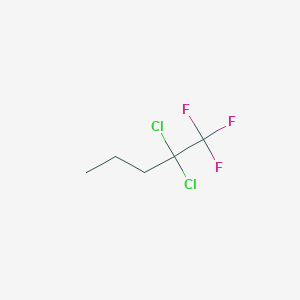

![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)
